(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid
Description
The compound (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid belongs to a class of Boc-protected pyrrolidine carboxylic acids. These derivatives are pivotal intermediates in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery. The stereochemistry at the 2S and 4R positions, coupled with the tert-butylbenzyl substituent, influences steric effects, solubility, and reactivity. This article compares its structural, synthetic, and safety profiles with analogs bearing diverse substituents.
Properties
IUPAC Name |
(2S,4R)-4-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-20(2,3)16-9-7-14(8-10-16)11-15-12-17(18(23)24)22(13-15)19(25)26-21(4,5)6/h7-10,15,17H,11-13H2,1-6H3,(H,23,24)/t15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMOPQOYGNPJR-WBVHZDCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376058 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959573-23-0 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959573-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation and Protection
The synthesis often begins with enantiomerically pure (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid or its derivatives. The nitrogen atom is protected using tert-butoxycarbonyl (Boc) groups, typically by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step is crucial to prevent unwanted side reactions during subsequent alkylation steps and to preserve stereochemistry.
Alkylation at the 4-Position
The key step involves the alkylation of the 4-position hydroxyl or amino group on the pyrrolidine ring with a 4-(tert-butyl)benzyl halide or equivalent alkylating agent. This is typically achieved by:
- Activation of the hydroxyl group to form a good leaving group or direct alkylation of the corresponding alkoxide.
- Use of strong bases such as sodium hydride (NaH), metallic sodium, or n-butyllithium to generate the alkoxide intermediate.
- Phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) to facilitate the alkylation reaction in heterogeneous systems.
- Reaction with 4-(tert-butyl)benzyl bromide or chloride as the alkylating reagent.
This alkylation must be carefully controlled to avoid racemization at the chiral centers, especially at the 2-position carboxyl group. Literature indicates that direct alkylation of the carboxyl group can lead to racemization, so protecting groups and reaction conditions are optimized to maintain stereochemical integrity.
Catalytic Hydrogenation and Isomer Control
In some synthetic routes, catalytic hydrogenation is employed to reduce double bonds in intermediates, yielding the desired cis isomer of the pyrrolidine derivative. This step is stereoselective and helps ensure the (2S,4R) configuration is preserved.
Purification and Characterization
The final product is purified by standard chromatographic techniques such as preparative high-performance liquid chromatography (HPLC). Characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements to confirm stereochemistry and purity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Boc Protection | Boc2O, base (e.g., triethylamine), dichloromethane | Mild conditions to protect N atom | >90% (typical) |
| Alkoxide Formation | NaH or n-BuLi, THF or DMF solvent | Generates alkoxide for alkylation | Quantitative |
| Alkylation | 4-(tert-butyl)benzyl bromide, phase transfer catalyst | Controlled to avoid racemization | 70-85% |
| Catalytic Hydrogenation | Pd/C, H2 gas, mild temperature | Stereoselective reduction | >90% |
| Purification | Preparative HPLC or column chromatography | Ensures high purity | Variable |
Research Findings and Notes
- The use of strong bases such as sodium hydride or n-butyllithium is critical for efficient alkoxide formation, which then undergoes nucleophilic substitution with the benzyl halide.
- Phase transfer catalysts improve reaction rates and yields by enhancing the solubility and reactivity of ionic intermediates in organic solvents.
- Avoiding racemization is a major concern; thus, protecting groups and mild reaction conditions are employed to maintain the (2S,4R) stereochemistry.
- Catalytic hydrogenation steps are used to obtain the cis isomer selectively, which is important for biological activity and further synthetic utility.
- Alternative synthetic routes may involve Mitsunobu reactions or reductive amination for functional group transformations on the pyrrolidine ring, but these are less common for this specific compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Development
One of the primary applications of this compound is in the development of anticoagulants. It serves as an intermediate in the synthesis of direct Factor Xa inhibitors, which are crucial for preventing thromboembolic disorders. For instance, derivatives of this compound have been explored for their efficacy in inhibiting Factor Xa, with promising results indicating high affinity and selectivity for this target .
Anticancer Research
Research has shown that pyrrolidine derivatives can exhibit anticancer properties. The specific structure of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid allows for modifications that enhance its cytotoxicity against various cancer cell lines. Preliminary studies suggest that compounds with similar scaffolds have demonstrated significant inhibition rates against leukemia and central nervous system cancer cell lines .
Synthetic Organic Chemistry
Building Block for Complex Molecules
This compound acts as a versatile building block in synthetic organic chemistry. Its ability to undergo various reactions, such as nucleophilic substitutions and cyclizations, makes it valuable for synthesizing more complex molecules. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective functionalization of the pyrrolidine ring, allowing chemists to explore diverse synthetic pathways .
Functionalization Potential
The presence of hydroxymethyl and hydroxy groups enhances the reactivity of this compound, making it suitable for further modifications in drug design and development. These functional groups can be exploited to introduce additional bioactive moieties into the molecule, potentially leading to new therapeutic agents .
Biochemical Studies
Enzyme Interaction Studies
The compound's structure allows researchers to investigate its interactions with various enzymes and receptors. Studies have suggested that it may modulate pathways related to inflammation and cellular proliferation, which are crucial in understanding disease mechanisms and developing targeted therapies .
Data Tables
Case Studies
- Factor Xa Inhibitors : Research involving this compound has led to the development of novel anticoagulants with enhanced efficacy compared to existing therapies. These studies focus on optimizing the structure to improve pharmacokinetic properties while maintaining high selectivity.
- Cancer Cell Line Studies : A series of derivatives were synthesized based on this compound's structure, leading to the identification of several candidates with notable anticancer activity. In vitro assays demonstrated that certain modifications significantly increased cytotoxicity against specific cancer types.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pyrrolidine ring and substituents may interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key analogs differ in the substituent at the 4-position of the pyrrolidine ring, altering electronic, steric, and physicochemical properties.
Key Findings and Trends
Substituent Effects :
- Electron-Donating Groups (e.g., tert-butyl) : Increase steric bulk and lipophilicity, favoring membrane permeability.
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance metabolic stability and electrophilic reactivity.
- Polar Groups (e.g., methoxy) : Improve aqueous solubility but reduce blood-brain barrier penetration.
Synthetic Challenges: Bulky tert-butylbenzyl groups may hinder reaction rates in nucleophilic acyl substitutions. Halogenated analogs require specialized purification to eliminate genotoxic impurities.
Safety Considerations :
- Halogen and aryl substituents correlate with higher acute toxicity.
Biological Activity
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C18H25NO4
- Molecular Weight: 325.39 g/mol
- CAS Number: 2761999
- IUPAC Name: this compound
This compound features a pyrrolidine backbone with a tert-butoxycarbonyl (Boc) protecting group and a bulky tert-butyl substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with amino acid transporters and other proteins involved in cellular signaling.
Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on specific transporters and enzymes. For example:
- ASCT2 Inhibition: Research indicates that this compound inhibits the sodium-dependent neutral amino acid transporter ASCT2 (SLC1A5), which plays a crucial role in amino acid homeostasis. The stereospecific nature of this inhibition suggests that the compound's configuration is critical for its activity .
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor properties of related pyrrolidine derivatives. The findings demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess antitumor activity .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to determine the relationship between structural modifications and biological activity. The presence of the tert-butoxycarbonyl group was found to enhance solubility and bioavailability, while the bulky tert-butyl group contributed to selective binding to target proteins .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO4 |
| Molecular Weight | 325.39 g/mol |
| CAS Number | 2761999 |
| IUPAC Name | This compound |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid, and what catalytic systems are optimal for stereochemical control?
- Methodological Answer : Multi-step synthesis involving palladium-catalyzed cross-coupling or hydrogenation reactions is commonly used for similar Boc-protected pyrrolidine derivatives. For example, tert-butyl alcohol and palladium acetate with XPhos ligand under inert atmospheres (40–100°C) can facilitate key steps like benzyl group introduction . Cs₂CO₃ is often employed as a base in such reactions to maintain stereochemical integrity. Post-synthetic Boc deprotection (using HCl/water at 93–96°C) may be required for downstream functionalization .
Q. How can NMR and X-ray crystallography be utilized to confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : Assign diastereotopic protons using 2D NOESY/ROESY to confirm the (2S,4R) configuration. The tert-butyl and benzyl substituents generate distinct splitting patterns in and NMR .
- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. For related Boc-pyrrolidine derivatives, intermolecular hydrogen bonds between carboxylic acid groups and Boc carbonyls stabilize crystal packing, aiding structure determination .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture, heat (>40°C), or acidic/basic conditions, which may degrade the carboxylic acid moiety. Stability studies on analogous compounds show decomposition at >100°C or under UV light .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H335) .
- First Aid : For skin contact, wash with soap/water (P302+P352). For eye exposure, rinse with water for 15 minutes (P305+P351+P338) .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity and conformational flexibility of this compound in drug design?
- Methodological Answer : Quantum chemistry calculations (DFT) optimize the pyrrolidine ring's puckering and substituent effects. For example, the tert-butylbenzyl group introduces steric hindrance, which can be quantified using molecular dynamics simulations. QSPR models correlate logP (≈3.5–4.0) with membrane permeability for similar Boc-protected amino acids .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., tert-butyl vs. chlorobenzyl) on target binding. For instance, bulky tert-butyl groups may enhance hydrophobic interactions but reduce solubility .
- Assay Optimization : Use orthogonal assays (e.g., SPR, fluorescence polarization) to validate hits. Adjust buffer pH to stabilize the carboxylic acid group during screening .
Q. How does the tert-butylbenzyl substituent influence aggregation behavior in aqueous solutions?
- Methodological Answer : Dynamic light scattering (DLS) and TEM can monitor aggregation. The hydrophobic tert-butylbenzyl group increases critical aggregation concentration (CAC). Co-solvents (e.g., DMSO) or PEGylation mitigate aggregation, as shown for analogous proline derivatives .
Q. What chiral separation techniques are effective for isolating enantiomers of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
